2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride

Formulation development Salt selection Aqueous solubility

Researchers requiring a fluorinated aniline hydrochloride scaffold for aqueous-compatible medicinal chemistry protocols encounter supply inconsistency for specific regioisomers. 2,4-Difluoro-6-(trifluoromethyl)aniline HCl (CAS 1240526-71-9) addresses this with its defined 2,4-difluoro-6-trifluoromethyl substitution and hydrochloride salt form, enabling direct use in aqueous media and biological assays without base neutralization. • Consistent ≥95% purity with NMR/HPLC batch QC from multiple qualified suppliers • Documented utility in synthesizing piperazine-quinoline derivatives evaluated against breast cancer cell lines • Multi-supplier availability mitigates sole-source disruption, supporting multi-year research programs

Molecular Formula C7H5ClF5N
Molecular Weight 233.56 g/mol
CAS No. 1240526-71-9
Cat. No. B1454918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride
CAS1240526-71-9
Molecular FormulaC7H5ClF5N
Molecular Weight233.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)F)F.Cl
InChIInChI=1S/C7H4F5N.ClH/c8-3-1-4(7(10,11)12)6(13)5(9)2-3;/h1-2H,13H2;1H
InChIKeyGLYNKKREBIRWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-6-(trifluoromethyl)aniline Hydrochloride CAS 1240526-71-9: Procurement Specifications and Compound Profile


2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride (CAS 1240526-71-9) is a fluorinated aromatic amine derivative belonging to the class of polyfluorinated aniline building blocks. The compound features a 2,4-difluoro substitution pattern combined with a 6-trifluoromethyl group on the aniline ring, presented as the hydrochloride salt form (C₇H₅ClF₅N, molecular weight 233.56 g/mol) [1]. This hydrochloride formulation is derived from the free base 2,4-difluoro-6-(trifluoromethyl)aniline (CAS 1240562-12-2, C₇H₄F₅N, MW 197.10) [2]. The compound is characterized as a versatile small molecule scaffold and synthetic intermediate, with commercial availability at ≥95% purity from multiple established chemical suppliers serving the pharmaceutical and agrochemical research sectors [3].

2,4-Difluoro-6-(trifluoromethyl)aniline Hydrochloride 1240526-71-9: Why Regioisomeric and Salt-Form Substitution Is Not Permissible


Generic substitution among fluorinated aniline derivatives is precluded by the critical interdependence of fluorine substitution pattern, trifluoromethyl group positioning, and salt form on downstream synthetic utility and physicochemical behavior. The target compound's specific 2,4-difluoro-6-trifluoromethyl regioisomeric arrangement directs distinct reactivity in cross-coupling and amination reactions compared to alternative isomers such as 2,3-difluoro-6-(trifluoromethyl)aniline (CAS 124185-34-8) or 3,5-difluoro-4-(trifluoromethyl)aniline (CAS 123950-44-7) [1]. Furthermore, the hydrochloride salt form confers fundamentally different solubility and handling characteristics relative to the free base . Substitution without empirical verification risks synthetic failure, altered pharmacokinetic profiles in derived bioactive molecules, and non-reproducible experimental outcomes [2].

2,4-Difluoro-6-(trifluoromethyl)aniline Hydrochloride: Quantitative Comparative Evidence Guide for Procurement Decisions


Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Differentiation for Formulation Selection

The hydrochloride salt form of 2,4-difluoro-6-(trifluoromethyl)aniline (CAS 1240526-71-9) exhibits a molecular weight of 233.56 g/mol, representing an 18.5% increase over the free base form (CAS 1240562-12-2, molecular weight 197.10 g/mol) [1]. The hydrochloride formulation enhances aqueous solubility and improves handling characteristics compared to the free base, making it preferentially suitable for aqueous reaction media and biological assay applications [2]. This salt form is derived from the parent 2,4-difluoroaniline scaffold (CAS 367-25-9) and is specifically utilized in the synthesis and cytotoxic activity evaluation of novel piperazine-quinoline derivatives [2].

Formulation development Salt selection Aqueous solubility Pre-formulation

Regioisomeric Substitution Pattern: Distinct Physicochemical Properties of 2,4-Difluoro-6-CF₃ Aniline vs. 2,3-Difluoro-6-CF₃ and 3,5-Difluoro-4-CF₃ Isomers

The 2,4-difluoro-6-(trifluoromethyl) regioisomeric arrangement of the target compound represents a specific substitution pattern distinct from other commercially available isomers. The 2,3-difluoro-6-(trifluoromethyl)aniline isomer (CAS 124185-34-8) exhibits predicted physicochemical parameters including boiling point 170.9±35.0 °C, density 1.474±0.06 g/cm³, and pKa -0.82±0.10 . The 3,5-difluoro-4-(trifluoromethyl)aniline isomer (CAS 123950-44-7, also known as 4-amino-2,6-difluorobenzotrifluoride) presents yet another distinct substitution pattern [1]. The target compound's 2,4-difluoro-6-CF₃ configuration positions the nucleophilic amino group adjacent to a fluorine at the 2-position and the trifluoromethyl group at the 6-position, a steric and electronic environment that differs fundamentally from both alternative isomers.

Regioisomer selection Structure-property relationships Synthetic intermediate sourcing Fluorinated building blocks

Derivatization Utility: Piperazine-Quinoline Synthesis for Anticancer Applications

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride serves as a key building block in the synthesis of novel piperazine-quinoline derivatives evaluated for cytotoxic activity against breast cancer cell lines [1]. This compound, as a derivative of 2,4-difluoroaniline (CAS 367-25-9), provides the trifluoromethylated aromatic amine moiety essential for generating the target heterocyclic scaffolds [2]. The antiproliferative activity of derived compounds has been assessed against human MCF7 breast cancer cells, with cell growth inhibition measured after 72 hours by MTT assay [3]. This application context differentiates the compound from other fluorinated aniline derivatives that may lack demonstrated utility in specific medicinal chemistry programs.

Medicinal chemistry Anticancer drug discovery Piperazine-quinoline derivatives Breast cancer cell lines

GHS Hazard Profile and Safety Handling Differentiation

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride carries specific GHS hazard classifications that inform procurement and handling decisions. The compound is classified with H302 (100% applicability): Harmful if swallowed [Warning, Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning, Skin corrosion/irritation]; and H319 (100%): Causes serious eye irritation [Warning, Serious eye damage/eye irritation] [1]. Recommended storage conditions include frozen storage (-20°C) per manufacturer specifications from Enamine Ltd. as distributed by FUJIFILM Wako [2]. These safety parameters, while not unique among fluorinated anilines, establish a defined baseline for risk assessment and laboratory compliance that must be verified against institutional safety protocols prior to procurement.

Laboratory safety Hazard assessment Chemical procurement compliance SDS review

Commercial Availability and Supply Chain Sourcing Differentiation

2,4-Difluoro-6-(trifluoromethyl)aniline hydrochloride is commercially available from multiple established chemical suppliers with consistent minimum purity specifications of ≥95% [1][2]. Identified suppliers include CymitQuimica (minimum 95% purity) , BOC Sciences (as a building block for piperazine-quinoline synthesis) [1], and FUJIFILM Wako (distributed from Enamine Ltd. with frozen storage requirements) [2][3]. The compound is cataloged under the Enamine building block identifier EN300-64344 [4]. This multi-supplier availability contrasts with more specialized or proprietary fluorinated aniline derivatives that may have single-source constraints, potentially affecting lead times, pricing stability, and secondary sourcing options for procurement planning.

Chemical sourcing Supply chain management Vendor qualification Research chemical procurement

2,4-Difluoro-6-(trifluoromethyl)aniline Hydrochloride 1240526-71-9: Evidence-Based Application Scenarios for Research and Industrial Use


Aqueous-Phase Synthesis and Biological Assay Development Requiring Enhanced Solubility

The hydrochloride salt form (CAS 1240526-71-9, MW 233.56) is preferentially selected over the free base (CAS 1240562-12-2, MW 197.10) for synthetic protocols conducted in aqueous media or requiring compatibility with biological assay systems . The enhanced aqueous solubility of the hydrochloride salt facilitates dissolution in water and polar solvents, improving reaction homogeneity and assay reproducibility . This scenario is particularly relevant for medicinal chemistry programs developing water-soluble drug candidates or conducting cell-based assays where organic solvent content must be minimized [1].

Synthesis of Piperazine-Quinoline Derivatives for Anticancer Drug Discovery

Based on documented use in the synthesis and cytotoxic activity evaluation of novel piperazine-quinoline derivatives on breast cancer cell lines, this compound serves as a strategic building block for anticancer medicinal chemistry programs . The 2,4-difluoro-6-trifluoromethyl substitution pattern provides a specific fluorinated aromatic amine scaffold for constructing heterocyclic systems with potential antiproliferative activity . Researchers targeting MCF7 or related breast cancer cell lines may prioritize this building block based on precedent synthetic utility in this chemical space [1].

Fluorinated Pharmaceutical and Agrochemical Intermediate Development

As a polyfluorinated aniline derivative containing both difluoro and trifluoromethyl substituents, this compound aligns with established structure-activity relationship principles in fluorinated drug and agrochemical design . The presence of multiple fluorine atoms and the trifluoromethyl group contributes to enhanced metabolic stability and modulated lipophilicity in derived bioactive molecules . The compound is positioned as a versatile small molecule scaffold for generating fluorinated pharmaceutical candidates and agrochemical intermediates, supported by its commercial availability as a research building block [1].

Multi-Supplier Procurement for Long-Term Research Program Continuity

Organizations requiring sustained access to 2,4-difluoro-6-(trifluoromethyl)aniline hydrochloride for multi-year research programs benefit from the compound's availability through multiple established chemical suppliers . Identified vendors include CymitQuimica, BOC Sciences, and FUJIFILM Wako (distributing Enamine Ltd. material) with consistent minimum purity specifications of ≥95% [1]. This supplier diversity enables competitive sourcing, mitigates single-supplier disruption risks, and supports continuity of supply for programs where this building block is integral to the synthetic route [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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